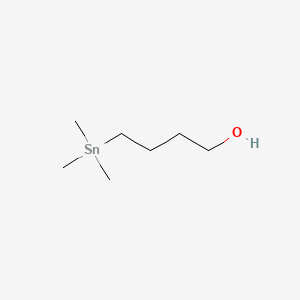
4-(Trimethylstannyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trimethylstannyl)-1-butanol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)-1-butanol typically involves the reaction of 4-bromo-1-butanol with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
4-Br-1-butanol+Me3SnCl→this compound+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trimethylstannyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different organotin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Substitution: Reagents such as lithium aluminum hydride (LiAlH_4) can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH_4) are commonly employed.
Major Products Formed
Oxidation: 4-(Trimethylstannyl)butanal or 4-(Trimethylstannyl)butanoic acid.
Substitution: Various organotin compounds depending on the substituent introduced.
Reduction: Different reduced organotin derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Trimethylstannyl)-1-butanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Trimethylstannyl)-1-butanol involves its interaction with various molecular targets. The trimethylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)-1-butanol: Similar structure but with a silicon atom instead of tin.
4-(Trimethylgermyl)-1-butanol: Contains a germanium atom in place of tin.
4-(Trimethylplumbyl)-1-butanol: Features a lead atom instead of tin.
Uniqueness
4-(Trimethylstannyl)-1-butanol is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity as a Lewis acid make this compound particularly valuable in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
53044-12-5 |
|---|---|
Molekularformel |
C7H18OSn |
Molekulargewicht |
236.93 g/mol |
IUPAC-Name |
4-trimethylstannylbutan-1-ol |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h5H,1-4H2;3*1H3; |
InChI-Schlüssel |
CJCQPZYPEOBFOM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


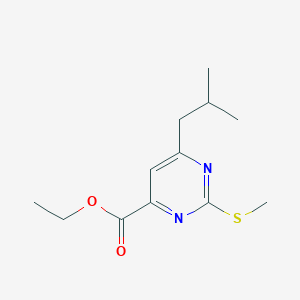
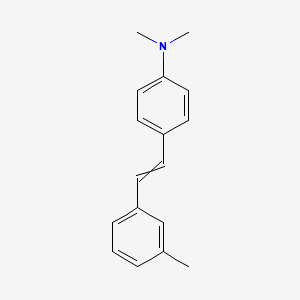
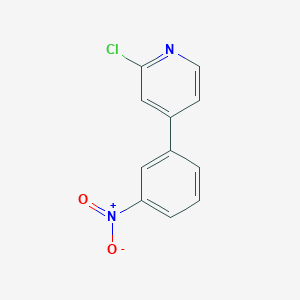
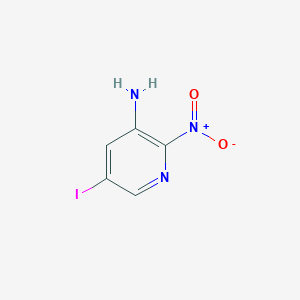
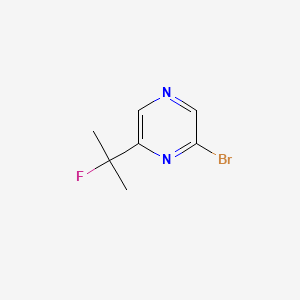
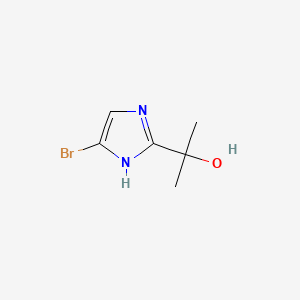
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)




![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)

